molecular formula C19H25F2NO4 B13004273 benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Cat. No.: B13004273
M. Wt: 369.4 g/mol
InChI Key: PYTVRMNWXRNHJE-LOACHALJSA-N
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Description

Benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with difluoro groups and a benzyl ester, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexane ring. The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The benzyl ester is then formed through esterification reactions, typically using benzyl alcohol and a suitable carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under mild heating.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms involving fluorinated compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving fluorinated substrates. Its stability and reactivity make it a valuable tool for probing biological systems.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as enzyme inhibitors or as part of drug delivery systems. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and materials science. Its unique properties make it suitable for creating high-performance materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity and selectivity, while the benzyl ester moiety can facilitate membrane permeability. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
  • Benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

Uniqueness

Benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclohexane ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds with fewer or no fluorine atoms. This makes it a valuable compound for studying the effects of fluorination on molecular properties and interactions.

Properties

Molecular Formula

C19H25F2NO4

Molecular Weight

369.4 g/mol

IUPAC Name

benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C19H25F2NO4/c1-18(2,3)26-17(24)22-15-11-14(9-10-19(15,20)21)16(23)25-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,22,24)/t14?,15-/m0/s1

InChI Key

PYTVRMNWXRNHJE-LOACHALJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(CCC1(F)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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